molecular formula C38H43FO9 B1409357 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride CAS No. 864738-49-8

2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride

Cat. No. B1409357
CAS RN: 864738-49-8
M. Wt: 662.7 g/mol
InChI Key: RJUZNXWKMPSCTC-LDVAZLSXSA-N
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Description

2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride is a chemical compound with the molecular formula C38H43FO9. It is a profoundly significant compound acting as a precursor . Its distinctive molecular configuration endows it with substantial utility in the realms of research concerning afflictions including malignancy, diabetes mellitus, and cardiovascular disorders .


Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride is not explicitly provided in the search results. The molecular formula is C38H43FO9, and the molecular weight is 662.74 . For a detailed molecular structure, a specialized database or software may be needed.


Physical And Chemical Properties Analysis

The specific physical and chemical properties of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride are not detailed in the search results. The molecular formula is C38H43FO9, and the molecular weight is 662.74 . For a detailed analysis of physical and chemical properties, a specialized database or software may be needed.

Scientific Research Applications

Pharmaceutical Research

This compound serves as a potentially groundbreaking pharmaceutical agent due to its ability to target and manipulate intricate cell signaling pathways. This precision allows for the study of various diseases at the molecular level, potentially leading to the development of new treatments .

Proteomics

In proteomics, this compound is utilized for its unique properties that facilitate the study of protein interactions and functions. It’s particularly useful in identifying protein modifications and understanding their effects on cellular processes .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H43FO9/c1-40-30-13-5-26(6-14-30)21-44-25-34-35(45-22-27-7-15-31(41-2)16-8-27)36(46-23-28-9-17-32(42-3)18-10-28)37(38(39)48-34)47-24-29-11-19-33(43-4)20-12-29/h5-20,34-38H,21-25H2,1-4H3/t34-,35+,36+,37-,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUZNXWKMPSCTC-LDVAZLSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H43FO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 99683488

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride
Reactant of Route 2
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride
Reactant of Route 3
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride
Reactant of Route 4
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride
Reactant of Route 5
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride
Reactant of Route 6
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride

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